

Application Notes and Protocols for Dalfopristin Mesylate in Microbiological Research

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Compound of Interest

Compound Name: *Dalfopristin mesylate*

Cat. No.: *B15564602*

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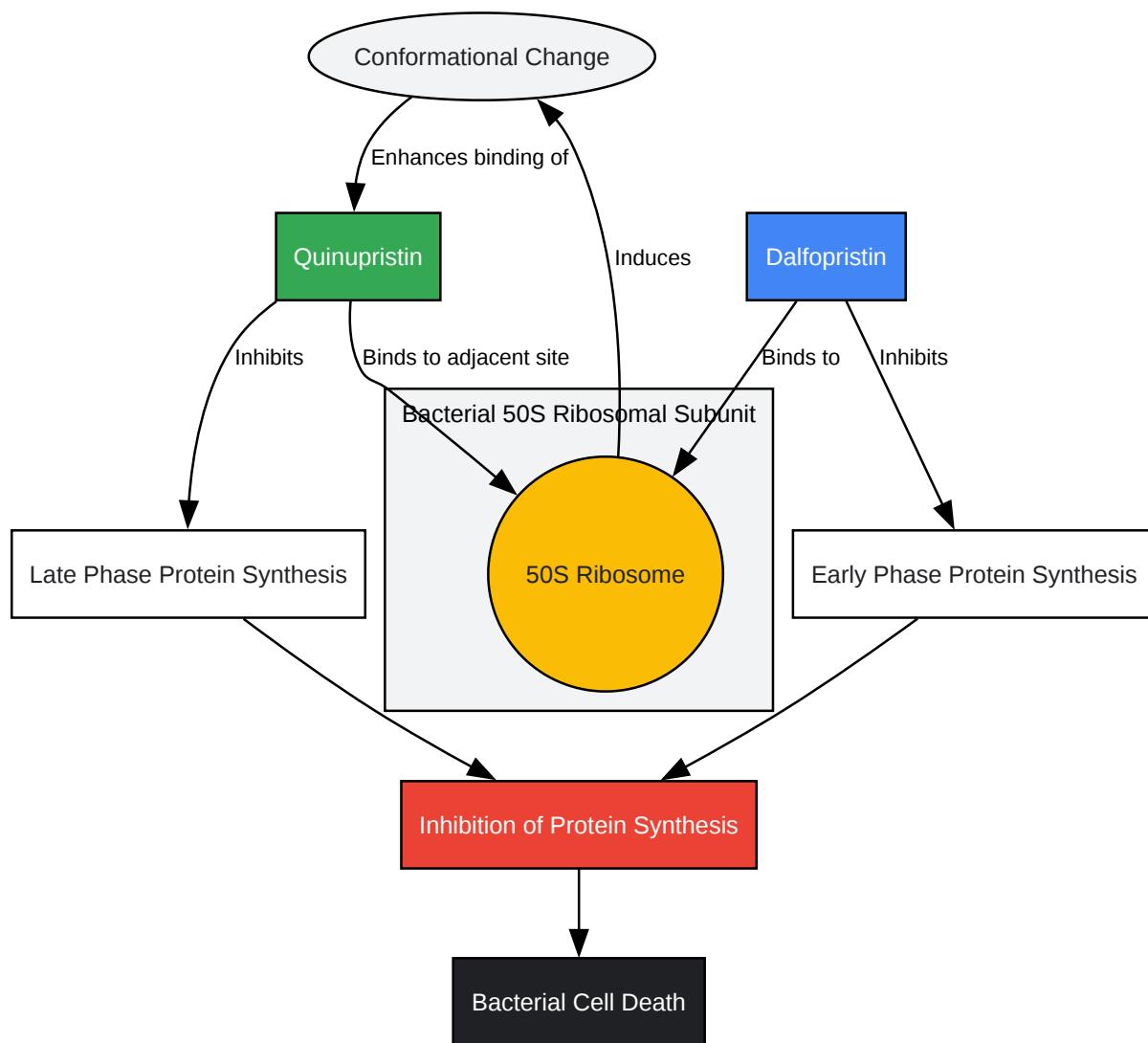
For Researchers, Scientists, and Drug Development Professionals

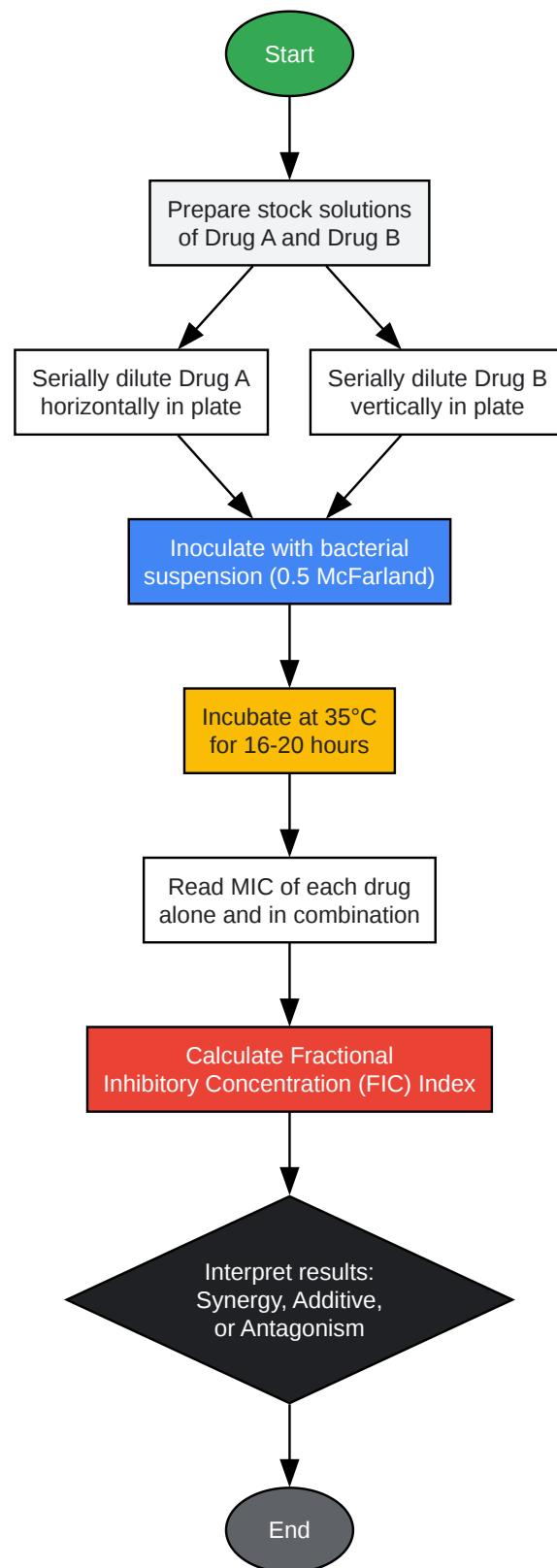
Introduction

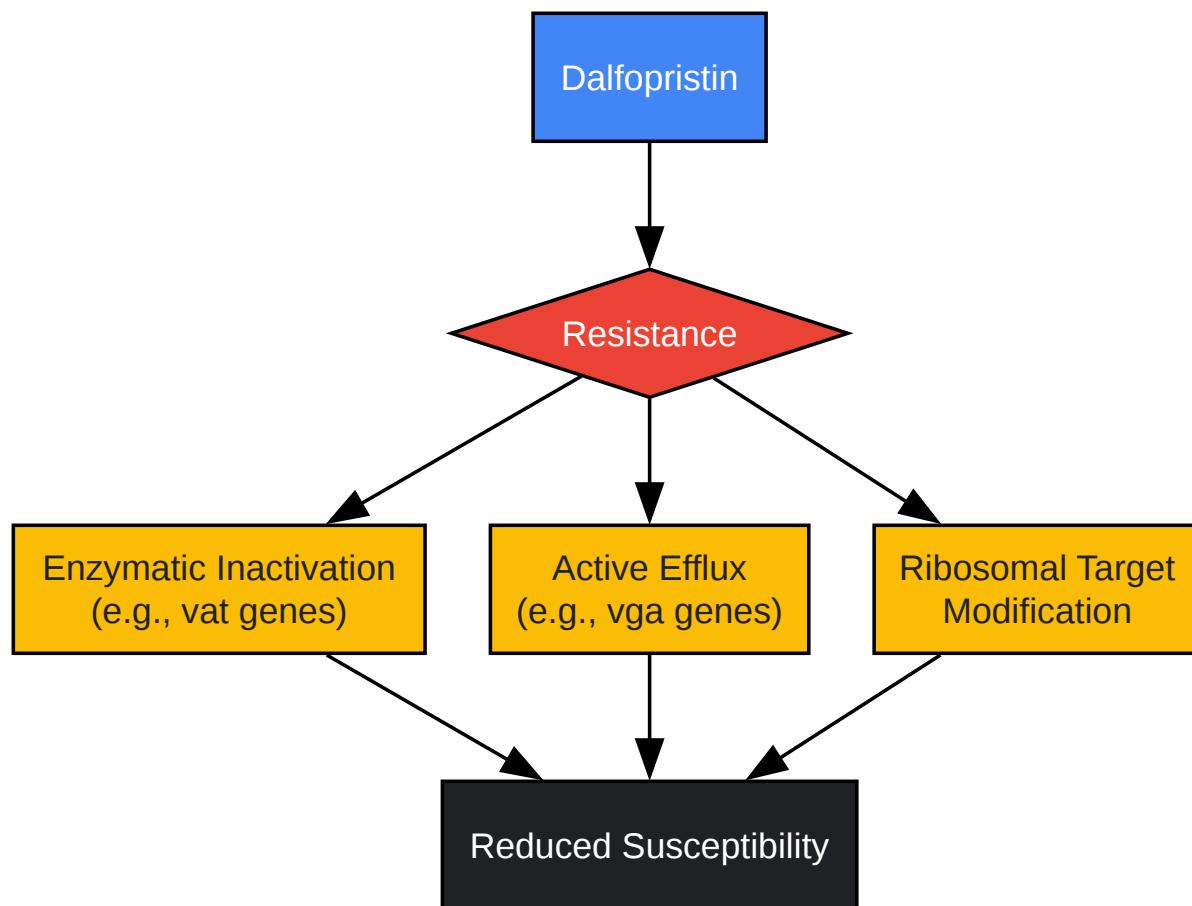
Dalfopristin mesylate is a semi-synthetic antibiotic belonging to the streptogramin A class. It is used in combination with quinupristin (a streptogramin B antibiotic) in a 70:30 ratio, respectively, under the trade name Synercid®. This combination exhibits synergistic bactericidal activity against a broad spectrum of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus faecium* (VREF). Dalfopristin exerts its effect by binding to the 50S subunit of the bacterial ribosome, inhibiting the early phase of protein synthesis.^[1] The synergistic action with quinupristin, which inhibits the late phase of protein synthesis, leads to a stable drug-ribosome complex, ultimately resulting in bacterial cell death.^{[2][3][4][5]} These application notes provide detailed experimental protocols for the microbiological evaluation of **dalfopristin mesylate**, focusing on susceptibility testing, synergy analysis, and the investigation of resistance mechanisms.

Mechanism of Action Signaling Pathway

The synergistic mechanism of action of dalfopristin and quinupristin involves sequential binding to the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis.





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